4-(Methylthio)benzaldoxime

Catalog No.
S13931138
CAS No.
M.F
C8H9NOS
M. Wt
167.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylthio)benzaldoxime

Product Name

4-(Methylthio)benzaldoxime

IUPAC Name

N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

InChI

InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3

InChI Key

TVMICSMBUZCYHJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=NO

4-(Methylthio)benzaldoxime (CAS 93033-60-4) is a bifunctional aromatic oxime characterized by its para-methylthio substituent. In industrial and advanced laboratory synthesis, it serves as a critical precursor for the generation of functionalized nitrile oxides, isoxazoles, and specialized benzylamines. The presence of the polarizable, soft-donor thioether group distinguishes it from standard alkoxy-substituted benzaldoximes, offering unique chemoselectivity in downstream oxidations and transition-metal-catalyzed cross-couplings. For procurement teams, selecting this specific thioether-oxime ensures access to a versatile synthetic handle that supports both electrophilic aromatic substitutions and late-stage sulfur functionalization, which are inaccessible when using unsubstituted or oxygen-linked analogs [1].

Replacing 4-(Methylthio)benzaldoxime with its closest commercial analog, 4-methoxybenzaldoxime, fundamentally alters the downstream synthetic landscape. While the methoxy group provides strong, hard electron donation, the methylthio group acts as a polarizable, soft Lewis base. This distinction is critical in transition-metal chemistry, where the thioether can direct ortho-metalation or participate in desulfurative cross-coupling reactions (e.g., Liebeskind-Srogl couplings) that oxygen analogs cannot undergo. Furthermore, the thioether moiety allows for controlled, late-stage oxidation to sulfoxides or sulfones, enabling the tuning of the final molecule's lipophilicity and electronic properties. Substituting with a standard benzaldoxime eliminates these orthogonal functionalization pathways, often forcing chemists to adopt longer, lower-yielding synthetic routes to achieve the same target complexity [1].

Enhanced Nitrile Oxide Stability for 1,3-Dipolar Cycloadditions

When oxidized to the corresponding nitrile oxide, 4-(methylthio)benzaldoxime demonstrates superior stability and cycloaddition efficiency compared to unsubstituted benzaldoxime. The polarizable methylthio group stabilizes the transient nitrile oxide intermediate, reducing dimerization to furoxans and increasing the yield of the desired isoxazole when reacted with terminal alkynes. In standardized 1,3-dipolar cycloaddition protocols, the methylthio derivative consistently outperforms the unsubstituted baseline, minimizing reagent waste and simplifying purification [1].

Evidence DimensionYield of 3-aryl-isoxazole via 1,3-dipolar cycloaddition
Target Compound Data88-92% isolated yield (minimal furoxan byproduct)
Comparator Or BaselineUnsubstituted benzaldoxime (65-70% yield, significant dimerization)
Quantified Difference~20-25% higher isolated yield
ConditionsNCS/Et3N mediated oxidation in the presence of phenylacetylene at room temperature

Higher cycloaddition yields and reduced dimerization directly lower the cost of goods and simplify downstream purification in the synthesis of isoxazole-containing active pharmaceutical ingredients.

Chemoselective Orthogonal Late-Stage Oxidation

A primary driver for procuring 4-(methylthio)benzaldoxime over 4-methoxybenzaldoxime is the ability to perform late-stage oxidation of the sulfur atom. After the oxime group has been transformed (e.g., into an isoxazole or amine), the methylthio ether can be quantitatively oxidized to a sulfoxide or sulfone using standard oxidants. This orthogonal reactivity is impossible with the methoxy analog, which remains inert under these conditions. This capability allows for the generation of diverse compound libraries from a single starting material [1].

Evidence DimensionAvailability of orthogonal oxidation states post-cyclization
Target Compound DataReadily oxidizable to -S(O)Me or -SO2Me (>95% conversion)
Comparator Or Baseline4-Methoxybenzaldoxime (inert to S-oxidation)
Quantified DifferenceEnables 2 additional derivatization pathways from a single precursor
ConditionsTreatment with mCPBA (1.1 eq for sulfoxide, 2.5 eq for sulfone) at 0°C to RT

Procuring the thioether analog provides a built-in synthetic handle for late-stage diversification, significantly reducing the number of linear steps required to synthesize sulfone-containing target molecules.

Superior Binding Affinity for Noble Metal Surfaces

The soft sulfur donor in 4-(methylthio)benzaldoxime provides a strong binding affinity for noble metals such as gold, a property entirely absent in 4-methoxybenzaldoxime. This makes the methylthio variant an excellent candidate for forming self-assembled monolayers (SAMs) on gold nanoparticles for SERS applications. The thioether ensures robust chemisorption, whereas the hard oxygen atom in the methoxy analog interacts weakly with soft metal surfaces, leading to unstable functionalization [1].

Evidence DimensionBinding affinity to Au(111) surfaces
Target Compound DataStrong chemisorption (~40-45 kcal/mol binding energy via Au-S bond)
Comparator Or Baseline4-Methoxybenzaldoxime (<10 kcal/mol, weak physisorption)
Quantified Difference>4x stronger surface binding energy
ConditionsSelf-assembled monolayer formation on gold substrates at 298 K

For materials science and sensor procurement, the thioether functionality is strictly required to ensure stable, long-lasting functionalization of noble metal surfaces.

Synthesis of Isoxazole-Based Pharmaceuticals

Leveraging the stable nitrile oxide intermediate generated from this compound, procurement for pharmaceutical synthesis ensures high-yield 1,3-dipolar cycloadditions. This makes it the preferred precursor for manufacturing isoxazole-core drugs where minimizing dimerization byproducts is critical for process efficiency [1].

Late-Stage Diversification in Medicinal Chemistry

Utilizing the orthogonal oxidizability of the methylthio group, medicinal chemists can synthesize libraries of sulfoxide and sulfone derivatives from a single cyclized intermediate. This streamlines structure-activity relationship (SAR) studies compared to using methoxy or unsubstituted analogs [2].

Functionalization of Gold Nanoparticles for SERS

Exploiting the strong Au-S binding affinity, this compound is ideal for creating stable self-assembled monolayers on noble metals. It is the right choice for developing advanced spectroscopic sensors where robust chemisorption is required [3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.04048508 g/mol

Monoisotopic Mass

167.04048508 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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